hept-6-ynyl 4-methylbenzenesulfonate

説明

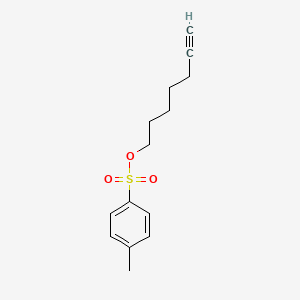

Hept-6-ynyl 4-methylbenzenesulfonate (C₁₄H₁₈O₃S) is a sulfonate ester comprising a hept-6-ynyl group (a seven-carbon alkyne chain with a terminal triple bond at the 6th position) linked to the sulfonate moiety of 4-methylbenzenesulfonic acid (tosyl group). This compound is structurally characterized by its hydrophobic alkyne chain and the polar tosyl group, which confers unique reactivity and physical properties.

Applications may span organic synthesis intermediates, polymer precursors, or bioactive molecules, though specific biological data are absent in the evidence.

特性

IUPAC Name |

hept-6-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h1,8-11H,4-7,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHZCWQGARGTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Standard Procedure with Triethylamine

The most common method involves reacting hept-6-yn-1-ol with tosyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to enhance reactivity.

-

Reagents :

-

Hept-6-yn-1-ol (1.0 equiv)

-

Tosyl chloride (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

DMAP (0.1 equiv)

-

Dichloromethane (solvent)

-

-

Steps :

-

Dissolve hept-6-yn-1-ol and TEA in DCM at 0°C.

-

Add tosyl chloride dropwise, followed by DMAP.

-

Stir at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography.

-

Mechanistic Insight : The base (TEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. DMAP acts as a nucleophilic catalyst, accelerating the acylation step.

Alternative Bases and Solvents

Variations in base and solvent systems impact reaction efficiency:

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 0°C → RT | 41–67% | |

| Cesium carbonate | DMF | RT | 75% | |

| Pyridine | THF | Reflux | 58% |

Key Observations :

-

Cesium carbonate in DMF provides higher yields (75%) due to improved solubility of intermediates.

-

Pyridine in THF under reflux minimizes side reactions but requires longer reaction times.

Large-Scale and Industrial Adaptations

Optimized Conditions for Scalability

A patent-derived method (CN103360363A) highlights the use of potassium hydroxide (KOH) as a cost-effective base for industrial applications:

-

Reagents :

-

Hept-6-yn-1-ol (1.0 equiv)

-

Tosyl chloride (1.1 equiv)

-

KOH (1.5 equiv)

-

Methylene chloride (solvent)

-

-

Steps :

-

Add KOH to a chilled mixture of hept-6-yn-1-ol and tosyl chloride in DCM.

-

Stir at 25°C for 3 hours.

-

Filter, wash with brine, and concentrate.

-

Advantages :

Mechanistic and Kinetic Studies

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) stabilize the transition state in the tosylation reaction, enhancing nucleophilic displacement. Non-polar solvents (e.g., DCM) require catalytic DMAP to achieve comparable rates.

Side Reactions and Mitigation

-

Alkyne Isomerization : Prolonged exposure to acidic byproducts (HCl) may cause alkyne migration. Using excess base or buffered conditions prevents this.

-

Over-Tosylation : Stoichiometric control (1.1–1.2 equiv of tosyl chloride) minimizes di-tosylated byproducts.

Comparative Analysis of Methods

| Parameter | Triethylamine/DCM | Cesium Carbonate/DMF | KOH/DCM |

|---|---|---|---|

| Yield | 41–67% | 75% | 85–96% |

| Cost | Moderate | High | Low |

| Scalability | Limited | Moderate | High |

| Reaction Time | 12–24 h | 6–8 h | 3 h |

Recent Advances and Innovations

化学反応の分析

hept-6-ynyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:

Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to replace it. Common reagents include sodium azide, which can lead to the formation of azide derivatives.

Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry, forming stable triazole linkages.

The major products formed from these reactions include triazole derivatives and other substituted compounds depending on the nucleophile used.

科学的研究の応用

Anticancer Activity

Hept-6-ynyl 4-methylbenzenesulfonate has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzenesulfonamides can inhibit histone deacetylases (HDAC), leading to increased histone acetylation and reactivation of tumor suppressor genes .

Case Study: Anticancer Effects on Breast Cancer Models

- Objective : To evaluate the compound's effectiveness in inducing apoptosis in breast cancer cells.

- Results : The compound demonstrated significant apoptosis induction with minimal cytotoxicity towards normal cells, highlighting its potential as a targeted cancer therapy.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. The compound's ability to inhibit the growth of multi-drug resistant bacterial strains is particularly noteworthy.

Case Study: Infection Control Against Resistant Strains

- Objective : Assess the antimicrobial activity of the compound against resistant bacterial strains.

- Results : The compound effectively inhibited growth in several multi-drug resistant strains, suggesting its utility in developing new antimicrobial agents.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

- Histone Deacetylase Inhibition : The compound may function by inhibiting HDACs, which are involved in regulating gene expression related to cancer progression .

- Selective Targeting : Its structure allows for selective targeting of cancerous cells while sparing normal cells, a crucial factor in reducing side effects associated with traditional chemotherapy .

作用機序

The mechanism of action of hept-6-ynyl 4-methylbenzenesulfonate primarily involves its ability to participate in nucleophilic substitution and Click Chemistry reactions. The tosyl group acts as a leaving group, allowing nucleophiles to replace it, while the propargyl group reacts with azides to form stable triazole linkages. These reactions enable the compound to modify other molecules and create new chemical structures .

類似化合物との比較

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Sulfonate Derivatives

- Hept-6-ynyl vs. Ethyl Tosylates : The ethyl tosylate derivatives (e.g., ) feature shorter alkyl chains and aromatic/heterocyclic substituents, enhancing rigidity and electronic diversity. In contrast, the hept-6-ynyl group introduces hydrophobicity and alkyne-driven reactivity, enabling applications in materials science (e.g., metal-organic frameworks) .

- Sulfonate Esters vs. Sulfonate Salts: this compound (neutral ester) contrasts with ionic sulfonate salts like 2-aminoanilinium 4-methylbenzenesulfonate (). The latter exhibits strong hydrogen-bonding networks, influencing crystal packing (monoclinic P21/n space group, a = 14.6392 Å, b = 5.7111 Å) , while the former’s alkyne may promote linear packing via van der Waals interactions.

Physicochemical Properties

Table 2: Hypothetical Property Comparison

- Reactivity : The tosyl group’s leaving ability is consistent across derivatives, but the alkyne enables unique transformations (e.g., cyclopropanation via metal catalysis).

生物活性

Hept-6-ynyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies into a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its alkyne functional group and a sulfonate moiety, which may contribute to its biological properties. The general structure can be represented as follows:

This compound's sulfonate group enhances its solubility in water and potential interaction with biological targets.

Antimicrobial Properties

Research has indicated that sulfonate derivatives exhibit significant antimicrobial activity. In a study evaluating various sulfonates, compounds similar to this compound demonstrated potent antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways, making them comparable to standard antimicrobial agents .

Enzyme Inhibition

This compound has been assessed for its ability to inhibit specific enzymes. In particular, sulfonates have been studied as potential inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The biological evaluation showed that certain sulfonate derivatives could effectively inhibit ALR2, suggesting a therapeutic role in managing diabetic conditions .

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a controlled experiment, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that the compound could serve as a lead for developing new antibacterial agents.

Case Study 2: Aldose Reductase Inhibition

A series of experiments were conducted to evaluate the inhibitory effects of this compound on aldose reductase. The results indicated that the compound significantly reduced enzyme activity in vitro, highlighting its potential for therapeutic applications in diabetes management .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Q & A

Q. What is the standard synthetic route for hept-6-ynyl 4-methylbenzenesulfonate, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution, where hept-6-yn-1-ol reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the tosylate ester. Critical steps include:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

- Validation : Monitor reaction progress via TLC and confirm purity by -NMR (absence of hydroxyl proton at δ 1.5–2.0 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- - and -NMR : Identify the alkyne proton (δ 1.8–2.1 ppm, triplet) and sulfonate aromatic protons (δ 7.2–7.8 ppm). The methyl group on the sulfonate appears at δ 2.4 ppm .

- IR Spectroscopy : Confirm sulfonate S=O stretches (1350–1300 cm) and alkyne C≡C (2100–2260 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] at m/z 268.12 (calculated for CHOS) .

Q. How does the sulfonate group influence the compound’s reactivity in substitution reactions?

The 4-methylbenzenesulfonyl group is a superior leaving group, enabling nucleophilic substitution (S2) with amines, thiols, or alkoxides. The alkyne moiety can participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it useful for bioconjugation .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding networks in this compound crystals?

- Disorder and Twinning : The alkyne’s linear geometry may cause molecular disorder, complicating refinement. Use SHELXL’s TWIN/BASF commands to model twinning .

- Hydrogen Bond Analysis : Graph set notation (e.g., ) helps classify interactions. Sulfonate oxygens act as acceptors, while alkyne C-H (δ 2.7–3.1 ppm) may donate weak hydrogen bonds .

- Data Collection : High-resolution synchrotron data (θ > 25°) improves accuracy for light-atom positioning .

Q. How can computational methods predict the stability of this compound under varying conditions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess steric strain from the hept-6-ynyl chain.

- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, acetone), critical for reaction design .

- Thermal Stability : MD simulations (AMBER) model decomposition pathways, identifying vulnerable bonds (e.g., sulfonate ester cleavage at >200°C) .

Q. What discrepancies exist between experimental and theoretical data for sulfonate derivatives, and how can they be resolved?

- Crystallographic vs. Calculated Bond Lengths : Sulfonate S–O bonds in X-ray structures (1.42–1.45 Å) often differ from DFT predictions (1.48–1.50 Å) due to crystal packing forces. Apply Hirshfeld surface analysis to quantify intermolecular interactions .

- Reactivity Anomalies : Alkyne participation in unexpected cyclization (e.g., forming dihydrofurans) may require mechanistic studies via -labeling or in situ IR .

Methodological Guidance

- Crystallography : For twinned crystals, refine using SHELXL with HKLF5 format and validate with R < 0.05 .

- Synthetic Optimization : Screen bases (e.g., DMAP vs. pyridine) to enhance yield in sterically hindered systems .

- Data Interpretation : Cross-reference NMR shifts with Cambridge Structural Database entries (e.g., similar to cyclohexyl 4-methylbenzenesulfonate, CSD refcode: XOZWIK ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。